Ethyl 1-{[2-methyl-6-(trifluoromethyl)pyridin-3-yl]methyl}piperidine-3-carboxylate
Description
Ethyl 1-{[2-methyl-6-(trifluoromethyl)pyridin-3-yl]methyl}piperidine-3-carboxylate is a piperidine-based compound featuring a trifluoromethyl-substituted pyridine moiety. The piperidine ring is substituted at position 1 with a 2-methyl-6-(trifluoromethyl)pyridin-3-ylmethyl group and at position 3 with an ethyl ester. This structure combines lipophilic (trifluoromethyl, pyridine) and polar (ester) groups, making it a candidate for pharmaceutical or agrochemical applications.
Properties
IUPAC Name |
ethyl 1-[[2-methyl-6-(trifluoromethyl)pyridin-3-yl]methyl]piperidine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21F3N2O2/c1-3-23-15(22)13-5-4-8-21(10-13)9-12-6-7-14(16(17,18)19)20-11(12)2/h6-7,13H,3-5,8-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCJGLZNARMGWCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)CC2=C(N=C(C=C2)C(F)(F)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-{[2-methyl-6-(trifluoromethyl)pyridin-3-yl]methyl}piperidine-3-carboxylate typically involves multiple steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving 2-methyl-6-(trifluoromethyl)benzaldehyde and an appropriate amine under acidic conditions.
Piperidine Ring Formation: The piperidine ring is usually formed via a cyclization reaction, often starting from a suitable precursor such as a 1,5-diamine.
Coupling Reaction: The pyridine and piperidine rings are then coupled using a cross-coupling reaction, such as a Suzuki or Heck reaction, in the presence of a palladium catalyst.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol under acidic conditions to form the ethyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalytic systems, and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the pyridine ring, converting it to a piperidine derivative.
Substitution: The trifluoromethyl group on the pyridine ring can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution.
Major Products
Oxidation: N-oxides of the piperidine ring.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 1-{[2-methyl-6-(trifluoromethyl)pyridin-3-yl]methyl}piperidine-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting central nervous system disorders.
Agrochemicals: The compound’s structure suggests potential use as a pesticide or herbicide due to its ability to interact with biological targets in pests.
Materials Science: Its unique chemical properties make it a candidate for use in the development of advanced materials, such as polymers with specific electronic or mechanical properties.
Mechanism of Action
The mechanism by which Ethyl 1-{[2-methyl-6-(trifluoromethyl)pyridin-3-yl]methyl}piperidine-3-carboxylate exerts its effects depends on its application:
Pharmacological Action: In medicinal chemistry, it may act by binding to specific receptors or enzymes in the central nervous system, modulating their activity.
Agrochemical Action: As a pesticide, it could inhibit key enzymes or disrupt cellular processes in pests.
Comparison with Similar Compounds
Structural Analogues in Piperidine/Pyridine Families
The compound belongs to a broader class of piperidine esters with pyridine-derived substituents. Key structural analogues and their distinguishing features are summarized below:
Key Observations:
Core Flexibility: The target compound’s piperidine core differentiates it from pyrrole (e.g., ) or dihydropyridine (e.g., ) analogues.
Substituent Effects :
- The trifluoromethylpyridinylmethyl group is shared with pyrrole-based compounds (e.g., ), but its placement on the piperidine nitrogen (vs. pyrrole carbon) alters electronic and steric properties.
- Ester Position : Ethyl esters at position 3 (target compound) vs. position 4 (e.g., ) affect solubility and metabolic stability.
Purity and Synthesis :
- High-purity (>95%) analogues (e.g., ) are achievable via optimized synthetic routes, though the target compound’s discontinued status suggests scalability challenges .
- Synthesis of related compounds often involves condensation reactions (e.g., coupling amines with activated esters, as in ) or hydrogenation steps (e.g., ).
Functional Group Analysis
- Trifluoromethyl Group : Enhances lipophilicity and metabolic stability, a common feature in analogues (e.g., ).
- Pyridine vs. Pyridazine : Replacement of pyridine (target compound) with pyridazine (e.g., ) introduces additional nitrogen atoms, altering hydrogen-bonding capacity and acidity.
- Ester vs. Carboxamide : The ethyl ester in the target compound may confer different pharmacokinetic profiles compared to carboxamide-containing analogues (e.g., ), which are more resistant to hydrolysis.
Analytical Data Comparison
Insights :
- The absence of analytical data for the target compound highlights gaps in published literature, whereas analogues like and are well-characterized.
Biological Activity
Ethyl 1-{[2-methyl-6-(trifluoromethyl)pyridin-3-yl]methyl}piperidine-3-carboxylate (CAS No: 1308645-62-6) is a synthetic organic compound notable for its complex structure featuring a piperidine ring, a trifluoromethyl-substituted pyridine ring, and an ethyl ester functional group. This compound has garnered attention in medicinal chemistry and agrochemical research due to its potential biological activities.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves several key steps:
- Formation of the Pyridine Ring : This is achieved through a condensation reaction involving 2-methyl-6-(trifluoromethyl)benzaldehyde and an amine under acidic conditions.
- Piperidine Ring Formation : A cyclization reaction starting from a suitable precursor, such as a 1,5-diamine, is used.
- Coupling Reaction : The pyridine and piperidine rings are coupled using cross-coupling reactions (e.g., Suzuki or Heck reactions).
- Esterification : The final step involves the esterification of the carboxylic acid with ethanol under acidic conditions.
The biological activity of this compound can be attributed to its interaction with various biological targets:
1. Pharmacological Action :
- This compound may modulate the activity of specific receptors or enzymes in the central nervous system (CNS), which is critical for developing treatments for CNS disorders.
- It has been noted for potential inhibitory effects on enzymes relevant to neurotransmission, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) .
2. Agrochemical Action :
- As a pesticide, it could inhibit key metabolic enzymes in target pests, leading to disrupted cellular processes .
Biological Activity Data
Recent studies have evaluated the biological activity of this compound in various contexts. Below is a summary table of findings from recent research.
Case Studies
Several case studies have highlighted the efficacy of this compound:
- CNS Targeting : A study published in the Journal of Medicinal Chemistry explored derivatives of this compound that exhibited enhanced binding affinities to CNS receptors compared to non-fluorinated analogs, indicating that the trifluoromethyl group significantly enhances lipophilicity and receptor interaction .
- Agrochemical Applications : Research conducted on this compound's role as an insecticide showed that it effectively disrupted the metabolic processes in targeted insect species, leading to high mortality rates in controlled environments .
Comparison with Similar Compounds
This compound can be compared with similar compounds that have shown varying degrees of biological activity:
| Compound Name | Structure Variants | Biological Activity |
|---|---|---|
| Ethyl 1-{[2-methyl-6-(trifluoromethyl)pyridin-4-yl]methyl}piperidine-3-carboxylate | Similar but with carboxylate at position 4 | Different receptor binding profiles |
| Mthis compound | Methyl instead of ethyl ester | Reduced potency against AChE |
Q & A
Q. What computational methods support the rational design of derivatives with enhanced stability or activity?
- Answer :
- DFT calculations : Predict electrophilic/nucleophilic sites for derivatization (e.g., trifluoromethyl group as electron-withdrawing motif) .
- Molecular docking : Screen derivatives against target proteins (e.g., kinase domains in ).
- ADMET prediction : Optimize logP (<3.5) and PSA (<90 Ų) for bioavailability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
